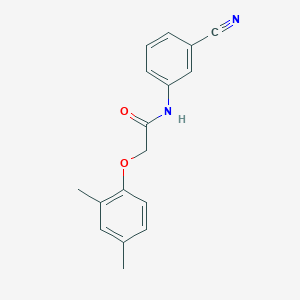

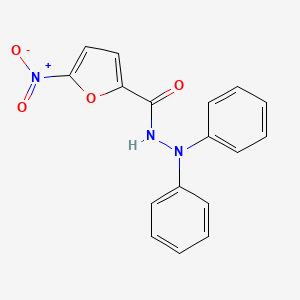

![molecular formula C20H19NO3 B5888028 N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide CAS No. 353465-23-3](/img/structure/B5888028.png)

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide

Descripción general

Descripción

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects on various neurological disorders. It is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been found to modulate glutamate neurotransmission in the brain.

Mecanismo De Acción

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide is a selective antagonist of the mGluR2 receptor, which is a G protein-coupled receptor that modulates glutamate neurotransmission in the brain. By blocking the mGluR2 receptor, this compound reduces the release of glutamate, which is an excitatory neurotransmitter that is involved in several important neurological processes, including learning, memory, and mood regulation.

Biochemical and Physiological Effects:

This compound has been found to have several biochemical and physiological effects in the brain. It has been shown to reduce glutamate release, which can lead to a reduction in excitotoxicity and neuroinflammation. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in neuroplasticity and neuroprotection.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide has several advantages for use in lab experiments. It is a highly selective antagonist of the mGluR2 receptor, which makes it a valuable tool for studying the role of glutamate neurotransmission in the brain. It is also available in high purity and can be synthesized in large quantities. However, there are also limitations to its use in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels in the brain. Additionally, it may have off-target effects that could confound experimental results.

Direcciones Futuras

There are several future directions for research on N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide. One area of interest is its potential therapeutic effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for addiction, particularly for drugs of abuse that act on the glutamate system. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in the brain and to identify any potential off-target effects that may limit its use in therapeutic applications.

Conclusion:

In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic effects on various neurological disorders. It is a selective antagonist of the mGluR2 receptor and has been found to modulate glutamate neurotransmission in the brain. It has several biochemical and physiological effects and has been shown to have anti-inflammatory and neuroprotective effects. While there are advantages and limitations to its use in lab experiments, it is a valuable tool for studying the role of glutamate neurotransmission in the brain. There are several future directions for research on this compound, including its potential as a treatment for neurodegenerative diseases and addiction.

Métodos De Síntesis

The synthesis of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide involves several steps, starting with the reaction of 2-hydroxyacetophenone with ethyl acetoacetate to form 3-methyl-4-(2-oxo-2H-chromen-3-yl)but-3-en-2-one. This intermediate is then reacted with 3-aminophenylbutyric acid to form this compound. The synthesis method has been optimized to produce high yields of pure compound suitable for use in scientific research.

Aplicaciones Científicas De Investigación

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including schizophrenia, anxiety, depression, and addiction. It has been found to modulate glutamate neurotransmission in the brain, which is involved in several important neurological processes. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Propiedades

IUPAC Name |

N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-3-6-19(22)21-15-9-10-16(13(2)11-15)17-12-14-7-4-5-8-18(14)24-20(17)23/h4-5,7-12H,3,6H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPPOLOZAMURHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)C2=CC3=CC=CC=C3OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190202 | |

| Record name | N-[3-Methyl-4-(2-oxo-2H-1-benzopyran-3-yl)phenyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

353465-23-3 | |

| Record name | N-[3-Methyl-4-(2-oxo-2H-1-benzopyran-3-yl)phenyl]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353465-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-Methyl-4-(2-oxo-2H-1-benzopyran-3-yl)phenyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5887953.png)

![N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5887956.png)

![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)

![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)

![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)